

Application Note: 19:0 Lyso PG-d5 for Targeted Lipidomics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *19:0 Lyso PG-d5*

Cat. No.: *B15599821*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field offering deep insights into cellular physiology and pathology. Lysophospholipids, a class of signaling molecules derived from membrane phospholipids, are of particular interest due to their roles in a variety of cellular processes and their implications in diseases such as cancer, inflammation, and cardiovascular conditions. Accurate and precise quantification of these lipids is paramount for understanding their biological functions and for the development of novel therapeutics. 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (**19:0 Lyso PG-d5**) is a high-purity, deuterated internal standard designed for the accurate quantification of lysophosphatidylglycerols (LPGs) in targeted lipidomics panels using mass spectrometry. Its synthetic nature and odd-chain fatty acid make it an ideal internal standard as it is not naturally abundant in most biological systems.

This document provides detailed application notes and protocols for the use of **19:0 Lyso PG-d5** in targeted lipidomics, covering experimental design, sample preparation, and data analysis.

Quantitative Data Overview

The use of a stable isotope-labeled internal standard like **19:0 Lyso PG-d5** is crucial for correcting for variability in sample extraction, processing, and instrument response.

Quantification is typically achieved by comparing the peak area of the endogenous analyte to the peak area of the known concentration of the internal standard.

Below is a representative table of the components often included in a commercial internal standard mixture for targeted lipidomics, illustrating the context in which **19:0 Lyso PG-d5** is utilized.

Component	Abbreviation	Chain Length	Deuteriation	Typical Concentration (µg/mL)
15:0 Lyso PG-d5	LPG(15:0)-d5	15:0	d5	25
17:0 Lyso PG-d5	LPG(17:0)-d5	17:0	d5	50
19:0 Lyso PG-d5	LPG(19:0)-d5	19:0	d5	25
17:0 Lyso PC-d5	LPC(17:0)-d5	17:0	d5	50
19:0 Lyso PE-d5	LPE(19:0)-d5	19:0	d5	25
19:0 Lyso PS-d5	LPS(19:0)-d5	19:0	d5	25
19:0 Lyso PI-d5	LPI(19:0)-d5	19:0	d5	25

This table is illustrative. Concentrations should be confirmed from the certificate of analysis of the specific standard used.

Experimental Protocols

Lipid Extraction from Plasma/Serum (Methanol Precipitation Method)

This protocol is a simple and rapid method suitable for the extraction of lysophospholipids.

Materials:

- Plasma or serum samples
- Methanol (LC-MS grade), ice-cold

- **19:0 Lyso PG-d5** internal standard solution (in a suitable solvent like methanol)
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- To a 1.5 mL microcentrifuge tube, add 10 μ L of plasma or serum.
- Add a known amount of **19:0 Lyso PG-d5** internal standard. The final concentration should be chosen based on the expected concentration of the endogenous analytes.
- Add 150 μ L of ice-cold methanol to the tube.
- Vortex the mixture vigorously for 10 seconds to precipitate proteins.
- Incubate the mixture on ice for 10 minutes.
- Centrifuge at 10,000 x g for 5 minutes at room temperature.
- Carefully transfer the supernatant containing the lipid extract to a clean autosampler vial for LC-MS/MS analysis.

Targeted LC-MS/MS Analysis of Lysophosphatidylglycerols

Instrumentation:

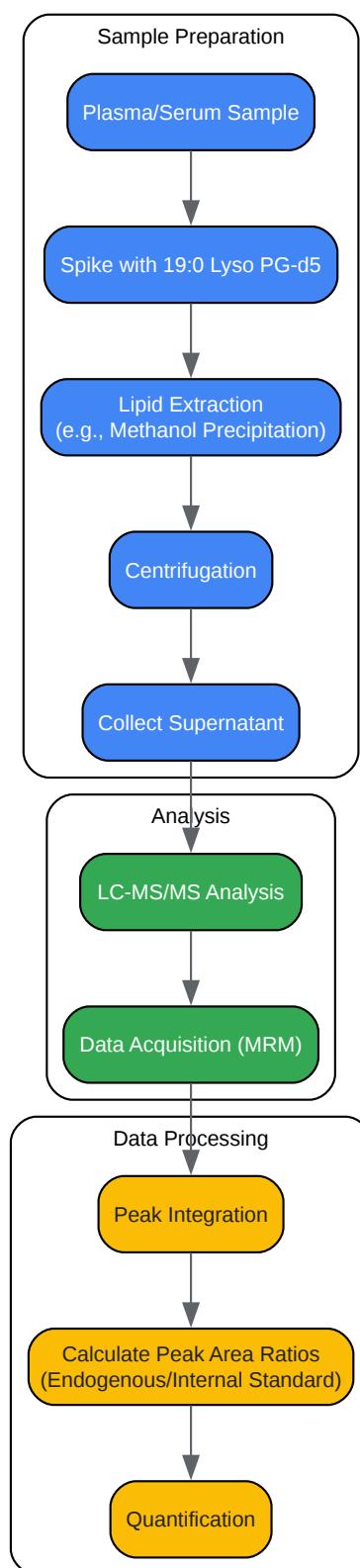
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer

LC Parameters (HILIC):

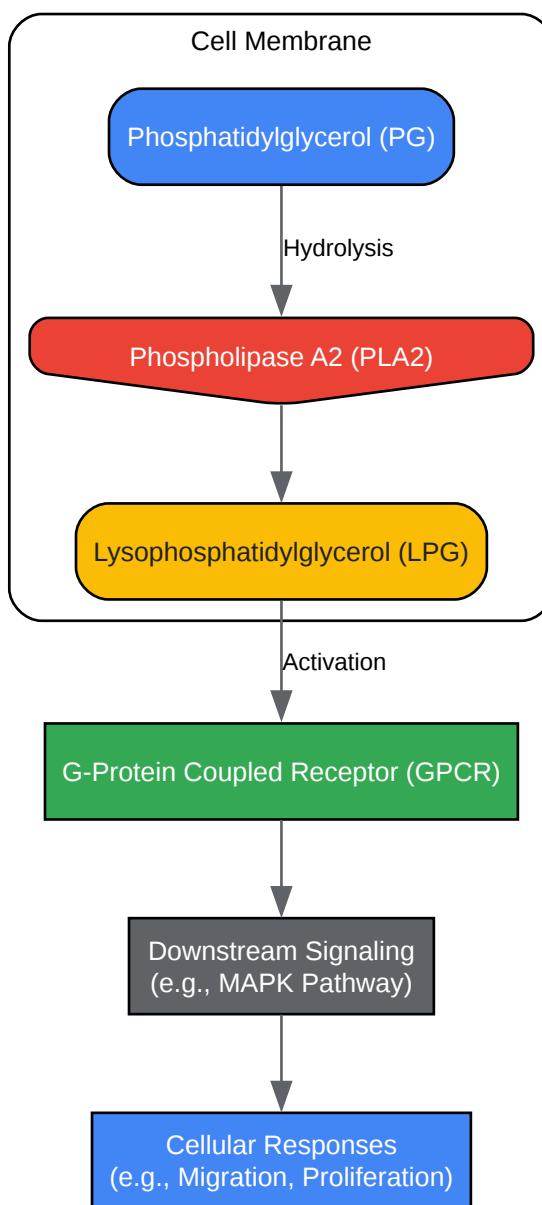
- Column: ACQUITY UPLC BEH HILIC, 1.7 μ m, 2.1 x 100 mm (or equivalent)

- Mobile Phase A: Acetonitrile/Water (96:4, v/v) with 10 mM ammonium acetate
- Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient to 40% B
 - 8-9 min: Hold at 40% B
 - 9-9.1 min: Return to 5% B
 - 9.1-12 min: Re-equilibration at 5% B

MS/MS Parameters (Negative Ion Mode):


- Ionization Mode: Electrospray Ionization (ESI), Negative
- Capillary Voltage: -3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Collision Gas: Argon
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
LPG (16:0)	483.3	255.2	50	35	25
LPG (18:1)	509.3	281.2	50	35	25
LPG (18:0)	511.3	283.2	50	35	25
19:0 Lyso PG-d5	529.4	297.3	50	35	25


Note: MRM transitions should be optimized for the specific instrument being used.

Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the application of **19:0 Lyso PG-d5** in targeted lipidomics.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for targeted lipidomics using **19:0 Lyso PG-d5**.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway involving Lysophosphatidylglycerol (LPG).

Conclusion

19:0 Lyso PG-d5 is an essential tool for researchers in lipidomics, enabling accurate and reliable quantification of lysophosphatidylglycerols. The protocols and information provided in this application note offer a robust starting point for integrating this internal standard into targeted lipidomics workflows. By ensuring precise measurement, **19:0 Lyso PG-d5** facilitates

a deeper understanding of the roles of LPGs in health and disease, thereby supporting advancements in diagnostics and drug development.

- To cite this document: BenchChem. [Application Note: 19:0 Lyso PG-d5 for Targeted Lipidomics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599821#19-0-lyso-pg-d5-in-targeted-lipidomics-panels>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com